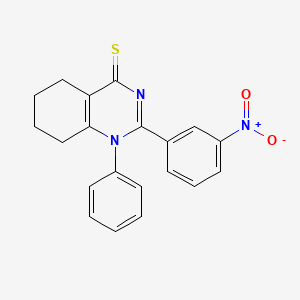

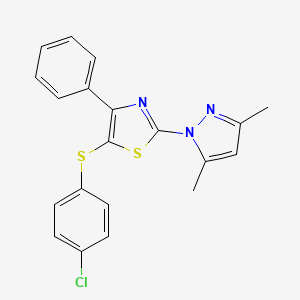

![molecular formula C15H27NO4 B2807319 tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate CAS No. 1934947-30-4](/img/structure/B2807319.png)

tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate, also known as SMT 19969, is a chemical compound that has gained interest in the scientific community due to its potential as a therapeutic agent.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

One of the primary applications of compounds related to tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate is in the synthesis of novel chemical entities. For example, the compound KWG 4168, a fungicide, demonstrates how modifications in the chemical structure can impact biological activity. The synthesis and stereochemistry of KWG 4168, involving the separation of four stereoisomers, highlight the compound's complex chemistry and its potential for developing new fungicides (Kramer et al., 1999).

Another study on gabapentin-base synthesis utilizes similar spiro compounds to produce biologically active derivatives, showcasing the role of spiro compounds in medicinal chemistry (Amirani Poor et al., 2018).

Biological Activities

Compounds structurally related to tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate exhibit various biological activities. For instance, spirolactams as conformationally restricted pseudopeptides have been synthesized, which serve as mimetics for peptide synthesis, demonstrating the potential of spiro compounds in developing peptide analogues with specific biological activities (Fernandez et al., 2002).

Additionally, studies on the stereochemistry and elimination reactions of α-bromo spiroketals shed light on the reactivity and potential applications of spiro compounds in organic synthesis and potentially in designing biologically active molecules (Lawson et al., 1993).

Material Science and Other Applications

Spiro compounds also find applications in material science and as intermediates in the synthesis of other complex molecules. For example, the flexible synthesis of enantiomerically pure spiroacetals demonstrates their utility in creating complex molecular architectures, which could be useful in developing new materials or as intermediates in the synthesis of natural products (Schwartz et al., 2005).

Propiedades

IUPAC Name |

tert-butyl N-[2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-14(2,3)20-13(17)16-9-6-12-4-7-15(8-5-12)18-10-11-19-15/h12H,4-11H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRGRHAEGXNNJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1CCC2(CC1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2807237.png)

![(4-Chlorophenyl)(2-{[(4-methoxybenzyl)sulfanyl]methyl}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B2807241.png)

![6-[(Cyclopent-3-en-1-yl)methoxy]pyridine-2-carbonitrile](/img/structure/B2807242.png)

![[6-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B2807245.png)

![1-isopropyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2807250.png)

![N-(4-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![N-(4-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2807255.png)